2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse biological properties, and an oxazole ring, which is often found in compounds with significant pharmacological effects.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This process is efficient and yields high amounts of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or oxazole rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide has been studied for its potential as a urease inhibitor Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial for treating infections caused by Helicobacter pylori
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach, thereby aiding in the treatment of infections.
Comparison with Similar Compounds
Similar compounds include other thiadiazole and oxazole derivatives, such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-methyl-1,2-oxazole: Often found in compounds with anti-inflammatory and analgesic activities. Compared to these compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide exhibits unique properties due to the combination of both thiadiazole and oxazole rings, enhancing its potential biological activities and making it a promising candidate for further research.
Properties
Molecular Formula |
C14H13N5O2S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-7-10(19-21-8)16-12(20)11(9-5-3-2-4-6-9)22-14-18-17-13(15)23-14/h2-7,11H,1H3,(H2,15,17)(H,16,19,20) |
InChI Key |
UCXFGOYCZTZTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NN=C(S3)N |
Origin of Product |
United States |
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